ブメトリゾール

概要

説明

ブメトリゾールは、主に紫外線吸収剤(UVA)として使用されるヒドロキシフェニルベンゾトリアゾール系化合物です。これは、プラスチックやその他の有機基質に優れた光安定性を付与する能力で知られています。 ブメトリゾールは、食品の製造、加工、包装、処理、輸送に使用されるポリマーの安定剤として、FDAによって承認されています .

製法

ブメトリゾールはカップリング反応によって合成されます。このプロセスには、2-tert-ブチル-p-クレゾール0.03モル、水50 ml、ドデシルベンゼンスルホン酸ナトリウム0.1 gを反応釜に秤量し、撹拌して均一な白色エマルジョンを形成することが含まれます。 pHを7〜9に調整し、この弱塩基条件下でジアゾニウム塩溶液を2時間かけて滴下します .

科学的研究の応用

Bumetrizole has a wide range of scientific research applications:

Biology: Bumetrizole’s ability to absorb ultraviolet light makes it useful in protecting biological samples from ultraviolet radiation damage.

作用機序

ブメトリゾールは、紫外線を吸収して熱などのより有害でないエネルギー形態に変換することにより、UVブロッカーとして機能します。 このメカニズムは、材料や生物学的サンプルを紫外線放射の有害な影響から保護するのに役立ちます .

類似化合物の比較

ブメトリゾールは、以下のような他の紫外線吸収剤に似ています。

オクタベンゾン: ビチューメン改質に使用される別の紫外線吸収剤.

生化学分析

Biochemical Properties

Bumetrizole interacts with various biomolecules, primarily functioning as a UV absorber. It absorbs harmful ultraviolet rays and converts them into less damaging forms of energy, like heat . This interaction with UV light is a key biochemical property of Bumetrizole.

Cellular Effects

Bumetrizole’s primary cellular effect is the protection of cells from the harmful effects of UV radiation. It is particularly beneficial in skincare products, where it helps protect skin cells from UV damage, contributing to skin health and the prevention of premature skin aging .

Molecular Mechanism

The molecular mechanism of Bumetrizole primarily involves the absorption of UV light. It absorbs harmful UV rays and converts them into less damaging forms of energy, thereby protecting the molecules in the cell from potential UV-induced damage .

Temporal Effects in Laboratory Settings

The effects of Bumetrizole over time in laboratory settings have been studied in the context of its use as a UV absorber in polymers. The chemical structure of Bumetrizole remains unaltered during degradation, suggesting that it maintains its UV-absorbing properties over time .

準備方法

Bumetrizole is synthesized through a coupling reaction. The process involves weighing 0.03 mol of 2-tert-butyl-p-cresol, 50 ml of water, and 0.1 g of sodium dodecylbenzene sulfonate into a reaction kettle, and stirring to form a uniform white emulsion. The pH is adjusted to 7-9, and the diazonium salt solution is added dropwise within 2 hours under these weak base conditions .

化学反応の分析

ブメトリゾールは、以下を含むさまざまな化学反応を起こします。

科学研究への応用

ブメトリゾールは、幅広い科学研究に応用されています。

化学: これは、ポリプロピレン、高密度ポリエチレン、低密度ポリエチレン、ポリ乳酸、ポリスチレンなどのさまざまなポリマーの紫外線吸収剤として使用されます.

生物学: ブメトリゾールの紫外線を吸収する能力により、生物学的サンプルを紫外線放射による損傷から保護するために役立ちます。

医学: この化合物は、有害な紫外線から皮膚を保護するために、日焼け止めやその他のスキンケア製品の製剤に使用されています.

産業: ブメトリゾールは、プラスチック、コーティング、合成ゴム、合成繊維、感光性材料、食品包装材料の製造に使用されています.

類似化合物との比較

Bumetrizole is similar to other ultraviolet light absorbers, such as:

Octabenzone: Another ultraviolet absorber used in bitumen modification.

6PPD: Shares a chemical structure similarity with bumetrizole and forms a quinone body upon degradation.

Bumetrizole stands out due to its effectiveness in various applications, including its FDA approval for use in food-related polymers .

生物活性

Bumetrizole, a member of the phenolic benzotriazole class, is primarily utilized as a UV absorber and light stabilizer in various consumer and commercial products. Its biological activity has been the subject of extensive research, focusing on its toxicological effects, metabolic pathways, and potential health risks. This article consolidates findings from diverse studies to provide a comprehensive overview of the biological activity of bumetrizole.

Chemical Structure and Properties

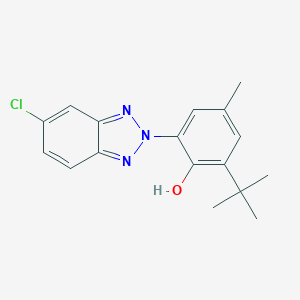

Bumetrizole is characterized by its phenolic structure with a benzotriazole moiety, which contributes to its efficacy as a UV filter. The chemical formula is CHNO, and it exhibits properties that allow it to absorb UV radiation effectively.

Acute and Chronic Toxicity

Research indicates that bumetrizole displays low acute toxicity. In studies involving oral administration to rodents, the LD50 values were reported to be greater than 2000 mg/kg, suggesting minimal immediate toxicity . However, chronic exposure studies have revealed significant findings:

- Liver Toxicity : Chronic exposure to bumetrizole has been associated with increased liver weights and histopathological changes in animal models . The liver appears to be the primary target organ for toxicity among phenolic benzotriazoles.

- Hematological Effects : A study indicated a statistically significant decrease in total white blood cell counts at higher doses (500 and 2000 mg/kg) without affecting differential counts of white blood cell types, complicating the assessment of toxicological significance .

Reproductive and Developmental Toxicity

Bumetrizole has undergone reproductive and teratogenicity assessments. In one study involving pregnant mice, oral administration during critical developmental windows did not result in teratogenic effects or significant maternal toxicity. The No Observed Adverse Effect Level (NOAEL) was established at 2000 mg/kg/day . However, slight reductions in pregnancy rates were noted, warranting further investigation into its reproductive effects.

Metabolism and Excretion

The metabolic pathway of bumetrizole involves hepatic biotransformation, where it undergoes oxidation. Studies have shown that bumetrizole is absorbed quickly after administration, with approximately 91% of the dose eliminated within 48 hours . The distribution in organs such as the liver and kidneys was minimal, indicating efficient excretion through urine and feces.

Environmental Impact

Bumetrizole's persistence in the environment has raised concerns regarding its ecological impact. It has been detected in various environmental matrices, leading to studies assessing its bioaccumulation potential and effects on aquatic organisms. Research suggests that while bumetrizole is effective as a UV stabilizer, its environmental toxicity requires careful management to mitigate risks .

Case Study: Human Exposure

A notable case study highlighted the effects of bumetrizole exposure in humans. While direct cases are rare due to its low acute toxicity profile, concerns about sensitization have been addressed. Available data suggest that contact allergy to bumetrizole is uncommon .

Summary of Biological Activity Findings

| Parameter | Findings |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg (low toxicity) |

| Chronic Exposure Effects | Increased liver weights; hematological changes |

| Reproductive Toxicity | NOAEL: 2000 mg/kg; no teratogenic effects observed |

| Metabolism | Rapid absorption; minimal organ distribution |

| Environmental Concerns | Detected in environmental samples; potential bioaccumulation |

特性

IUPAC Name |

2-tert-butyl-6-(5-chlorobenzotriazol-2-yl)-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O/c1-10-7-12(17(2,3)4)16(22)15(8-10)21-19-13-6-5-11(18)9-14(13)20-21/h5-9,22H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWYEMOEOGEQAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)Cl)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9036438 | |

| Record name | Bumetrizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid | |

| Record name | Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-6-(1,1-dimethylethyl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3896-11-5 | |

| Record name | 2-(2-Hydroxy-3-tert-butyl-5-methylphenyl)-5-chlorobenzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3896-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bumetrizole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003896115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-6-(1,1-dimethylethyl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bumetrizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bumetrizole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUMETRIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZF18Q354W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。